molecular formula C8H10BrClN2S B6349925 {[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide CAS No. 169558-96-7

{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide

Cat. No.: B6349925
CAS No.: 169558-96-7
M. Wt: 281.60 g/mol
InChI Key: CGZLWYNHTZEEEO-UHFFFAOYSA-N
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Description

“{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” is a chemical compound . Unfortunately, there is limited information available about this specific compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Crystal Structure and Surface Analysis

  • A study by Caracelli et al. (2018) on a compound similar to "{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide" discusses its crystal structure and surface characteristics. The chiral methine-C atom in the compound connects different residues and forms supramolecular helical chains in the crystal, sustained by methyl- and methine-C—H⋯O(carbonyl) interactions (Caracelli et al., 2018).

Synthesis and Chemical Reactions

  • Watanabe et al. (2010) investigated the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. They observed that sulfanyl-substituted dioxetanes were stable at room temperature and could be further oxidized to produce sulfinyl- and sulfonyl-substituted dioxetanes (Watanabe et al., 2010).
  • Yan et al. (2018) developed a photoredox-catalyzed cascade annulation involving compounds similar to "this compound," leading to the synthesis of benzothiophenes and benzoselenophenes (Yan et al., 2018).

Pharmacological Evaluation

  • Manikannan et al. (2010) conducted a study involving compounds with a similar structure, focusing on their potential anti-tubercular activity. One of the compounds showed significant inhibition of Mycobacterium tuberculosis (Manikannan et al., 2010).
  • Chen et al. (2010) synthesized derivatives of thiadiazole sulfonamides and evaluated their antiviral activity. Some derivatives showed potential anti-tobacco mosaic virus activity (Chen et al., 2010).

Safety and Hazards

The safety and hazards associated with “{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” are not detailed in the sources I found .

Future Directions

The future directions for the research and application of “{[(2-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide” are not specified in the sources I found .

Properties

IUPAC Name

(2-chlorophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S.BrH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZLWYNHTZEEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC(=N)N)Cl.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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